molecular formula C19H16ClNO3 B11325768 7-chloro-9-methoxy-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide

7-chloro-9-methoxy-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11325768
M. Wt: 341.8 g/mol
InChI Key: BDPSCEPXJVUAOB-UHFFFAOYSA-N
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Description

7-chloro-9-methoxy-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the benzoxepine class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-9-methoxy-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzoxepine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro and methoxy groups: These functional groups can be introduced via halogenation and methylation reactions.

    Attachment of the carboxamide group: This step often involves amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a carboxylic acid, while substitution of the chloro group could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-chloro-9-methoxy-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of specific enzymes or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1-benzoxepine-4-carboxamide: Lacks the methoxy and N-(3-methylphenyl) groups.

    9-methoxy-1-benzoxepine-4-carboxamide: Lacks the chloro and N-(3-methylphenyl) groups.

    N-(3-methylphenyl)-1-benzoxepine-4-carboxamide: Lacks the chloro and methoxy groups.

Uniqueness

7-chloro-9-methoxy-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide is unique due to the presence of all three functional groups (chloro, methoxy, and N-(3-methylphenyl)), which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

7-chloro-9-methoxy-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H16ClNO3/c1-12-4-3-5-16(8-12)21-19(22)13-6-7-24-18-14(9-13)10-15(20)11-17(18)23-2/h3-11H,1-2H3,(H,21,22)

InChI Key

BDPSCEPXJVUAOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2

Origin of Product

United States

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